molecular formula C19H23NO2 B5122766 N-(4-sec-butylphenyl)-3-ethoxybenzamide

N-(4-sec-butylphenyl)-3-ethoxybenzamide

Número de catálogo B5122766
Peso molecular: 297.4 g/mol
Clave InChI: XKNMLRYLROERPA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-sec-butylphenyl)-3-ethoxybenzamide, also known as SNC80, is a selective agonist for the delta-opioid receptor. It was first synthesized in the early 1990s, and since then has been extensively studied for its potential therapeutic applications.

Mecanismo De Acción

N-(4-sec-butylphenyl)-3-ethoxybenzamide acts as a selective agonist for the delta-opioid receptor, which is a G protein-coupled receptor that is primarily expressed in the peripheral nervous system. Activation of the delta-opioid receptor results in a variety of cellular responses, including inhibition of adenylyl cyclase, activation of potassium channels, and inhibition of calcium channels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-sec-butylphenyl)-3-ethoxybenzamide are primarily mediated through the delta-opioid receptor. Activation of this receptor can lead to a variety of effects, including analgesia, sedation, and reduced anxiety. N-(4-sec-butylphenyl)-3-ethoxybenzamide has also been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory conditions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-(4-sec-butylphenyl)-3-ethoxybenzamide is its selectivity for the delta-opioid receptor, which allows for more specific targeting of this receptor compared to other opioid agonists. However, one limitation of N-(4-sec-butylphenyl)-3-ethoxybenzamide is its relatively short half-life, which can make it difficult to study in vivo.

Direcciones Futuras

There are a number of potential future directions for research on N-(4-sec-butylphenyl)-3-ethoxybenzamide. One area of interest is the development of more potent and selective delta-opioid receptor agonists, which may have greater therapeutic potential. Another area of interest is the use of N-(4-sec-butylphenyl)-3-ethoxybenzamide in combination with other drugs, such as non-opioid analgesics, to improve pain management. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-sec-butylphenyl)-3-ethoxybenzamide, and to determine its potential as a therapeutic agent for a variety of conditions.

Métodos De Síntesis

N-(4-sec-butylphenyl)-3-ethoxybenzamide can be synthesized through a multi-step process starting with 3-ethoxybenzoic acid. The acid is first converted to an acid chloride, which is then reacted with 4-sec-butylphenylmagnesium bromide to form the corresponding ketone. This ketone is then reduced to the alcohol, which is finally converted to the amide using N,N-dimethylformamide and triethylamine.

Aplicaciones Científicas De Investigación

N-(4-sec-butylphenyl)-3-ethoxybenzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and addiction. It has been shown to have potent analgesic effects in animal models, and may be particularly useful in the treatment of chronic pain. It has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for drug addiction.

Propiedades

IUPAC Name

N-(4-butan-2-ylphenyl)-3-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-4-14(3)15-9-11-17(12-10-15)20-19(21)16-7-6-8-18(13-16)22-5-2/h6-14H,4-5H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNMLRYLROERPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butan-2-ylphenyl)-3-ethoxybenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.